molecular formula C42H56F10O17 B3101053 Bis-PEG13-PFP ester CAS No. 1383567-59-6

Bis-PEG13-PFP ester

Cat. No.: B3101053
CAS No.: 1383567-59-6
M. Wt: 1022.9 g/mol
InChI Key: WJRAPHRYVGETKA-UHFFFAOYSA-N
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Description

Bis-PEG13-PFP ester is a biochemical used for proteomics research . It is a PEG-based PROTAC linker and can be used in the synthesis of PROTACs . The molecular formula of this compound is C42H56F10O17 .


Synthesis Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular formula of this compound is C42H56F10O17 . Its molecular weight is 1022.87 .


Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 1022.87 . Its molecular formula is C42H56F10O17 .

Scientific Research Applications

1. Drug Delivery and Anticancer Effects

  • Dendrimer versus Linear Conjugate : The study compares the effects of dendrimer and linear bis(poly(ethylene glycol)) (PEG) polymer, like Bis-PEG13-PFP ester, in conjugation with the anticancer drug paclitaxel. It suggests that such conjugates can significantly enhance drug solubility and cytotoxicity, indicating their potential as effective drug carriers in cancer therapy (Khandare et al., 2006).

2. Polymer Electrolytes for Lithium Batteries

  • Blends of Perfluoropolyether, Poly(ethylene glycol), and Lithium Salt : This research discusses the preparation of electrolytes using low molecular weight perfluoropolyether (PFPE), PEG, and lithium salts, where blends like this compound could be relevant. These electrolytes exhibit stable thermal and electrochemical properties suitable for use in rechargeable lithium batteries (Wong et al., 2015).

3. Bone-targeted Imaging and Therapy

  • Synthesis and Characterization of New Poly(ethylene glycol)bisphosphonate Vinylic Monomer : This study introduces a stable PEG-BP monomer and particles prepared for long-term bone-targeted imaging and therapy. These particles, possibly similar to this compound, show potential in bone disease treatments due to their dual functionalities and non-cytotoxic nature (Gluz et al., 2013).

4. Surface Properties of Polyurethanes

  • Synthesis and Surface Properties of Environmentally Responsive Polyurethanes : This research explores polyurethanes containing assemblies of perfluoropolyether (PFPE), polydimethylsiloxane (PDMS), and PEG segments. These polymers, which may include this compound-like structures, exhibit unique surface properties that are responsive to the polarity of the contacting medium, making them suitable for various applications (Vaidya & Chaudhury, 2002).

5. Biocompatible Fullerenes

  • C60 Pyrrolidine Bis-Carboxylic Acid Derivative : This paper discusses the synthesis of a C60 Prato derivative with bis-(t)Bu ester as a scaffold for developing water-soluble C60-PEG conjugates. These findings suggest potential applications in biocompatible materials similar to this compound (Aroua et al., 2014).

Mechanism of Action

Target of Action

The primary target of Bis-PEG13-PFP ester is the E3 ubiquitin ligase and the target protein . The compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which contain two different ligands connected by a linker .

Mode of Action

This compound, as a PEG-based PROTAC linker, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound contains two activated PFP ester moieties that can react with amine groups to form amide bonds .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell, and PROTACs, like this compound, utilize this system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its PEG-based structure. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media , which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.

Result of Action

The result of the action of this compound is the selective degradation of target proteins within the cell . This can lead to changes in cellular function depending on the specific proteins targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature . Furthermore, the compound’s efficacy can be influenced by the presence of other compounds or conditions within the cell that may interfere with the ubiquitin-proteasome system.

Safety and Hazards

In case of eye contact with Bis-PEG13-PFP ester, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . If ingested, seek medical attention .

Future Directions

Bis-PEG13-PFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It has potential applications in drug delivery .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56F10O17/c43-31-33(45)37(49)41(38(50)34(31)46)68-29(53)1-3-55-5-7-57-9-11-59-13-15-61-17-19-63-21-23-65-25-27-67-28-26-66-24-22-64-20-18-62-16-14-60-12-10-58-8-6-56-4-2-30(54)69-42-39(51)35(47)32(44)36(48)40(42)52/h1-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRAPHRYVGETKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56F10O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1022.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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